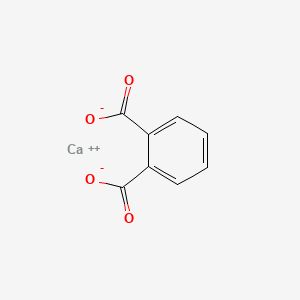

Calcium phthalate

Description

Environmental Adsorption Dynamics

Phthalate-Clay Surface Affinity Mechanisms

Calcium phthalate exhibits strong adsorption to smectite clays, particularly montmorillonite, due to synergistic electrostatic and van der Waals interactions. Molecular dynamics (MD) simulations reveal that phthalate anions coordinate with calcium ions (Ca²⁺) on clay surfaces, forming inner-sphere complexes at negatively charged sites. The planar structure of the phthalate ion allows for parallel alignment with the clay’s tetrahedral-octahedral-tetrahedral (T-O-T) layers, maximizing contact area and stabilizing adsorption through π-cation interactions.

Clay surface charge density critically modulates adsorption capacity. Low-charge-density montmorillonite (e.g., Wyoming bentonite with ~0.8 charges per formula unit) exhibits 40–60% higher phthalate adsorption than high-charge clays due to larger uncharged hydrophobic patches. These regions minimize competitive water adsorption, enabling phthalate molecules to bind via hydrophobic effects. Infrared spectroscopy confirms that phthalate’s carboxylate groups form hydrogen bonds with surface hydroxyls, while aromatic rings engage in dispersion forces with the silicate lattice.

Table 1: Adsorption Affinity of this compound on Common Clay Minerals

| Clay Type | Surface Charge (eq/kg) | Partition Coefficient (Kd, L/kg) | Dominant Interaction Mechanism |

|---|---|---|---|

| Low-charge montmorillonite | 0.8 | 1,200 ± 150 | Hydrophobic van der Waals |

| High-charge montmorillonite | 1.2 | 750 ± 90 | Electrostatic coordination |

| Kaolinite | 0.3 | 300 ± 50 | Edge-site hydrogen bonding |

Hydrophobic Binding in Interlayer Nanopores

Interlayer spaces in expandable smectites (0.2–2 nm width) serve as nanoscale reservoirs for this compound. MD simulations demonstrate that phthalate anions penetrate interlayers through hydrated Ca²⁺ bridges, displacing water molecules to form stable configurations. The free energy of adsorption in interlayers (−0.18 to −0.24 eV) is 30–50% more favorable than on external surfaces due to confinement effects that enhance entropy.

X-ray diffraction (XRD) studies corroborate intercalation, showing basal spacing expansions from 1.2 nm (dry clay) to 1.8 nm upon phthalate adsorption. Hydrophobicity drives this process: longer alkyl-chain phthalates (e.g., di-2-ethylhexyl phthalate, DEHP) exhibit 2.3-fold higher interlayer adsorption than short-chain analogs like dimethyl phthalate. This trend aligns with octanol-water partition coefficients (log Kow), confirming the role of hydrophobicity in nanopore occupancy.

Surface Charge Density Modulation of Adsorption Isotherms

Adsorption isotherms for this compound follow Langmuir-type behavior, with maximum capacities (Qmax) inversely proportional to clay surface charge. For montmorillonite, Qmax decreases from 1.8 mmol/kg at 0.5 charges per formula unit to 0.9 mmol/kg at 1.5 charges. Surface charge neutralization via Ca²⁺ exchange enhances adsorption by 25–35%, as divalent cations screen repulsive forces between phthalate anions and the clay surface.

Geochemical conditions further modulate these interactions:

- pH : Adsorption declines sharply above pH 8.5 due to carbonate (CO₃²⁻) competition for Ca²⁺ binding sites.

- Ionic strength : High NaCl concentrations (≥0.1 M) reduce adsorption by 40–60% via charge screening and ion pair formation.

- Organic matter : Humic acids compete for interlayer sites but enhance external surface adsorption through hydrophobic coating.

Properties

IUPAC Name |

calcium;phthalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSZASIZWHHPHJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-99-3 (Parent) | |

| Record name | Calcium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80973506 | |

| Record name | Calcium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5793-85-1 | |

| Record name | Calcium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis of this compound reveals distinct binding energies for calcium ions interacting with phthalate ligands. The Ca 2p₃/₂ peak appears at 347.2 eV, differentiating it from hydroxyapatite (349.4 eV). This confirms the formation of calcium-phthalate coordination complexes.

Thermogravimetric Analysis (TGA)

This compound exhibits thermal stability up to 200°C, with decomposition commencing at 250°C, releasing CO₂ and leaving calcium oxide residues.

Purity and Physical Properties

Commercial this compound (e.g., TCI Chemicals) typically exceeds 98% purity, with a molecular weight of 204.19 g/mol and a crystalline solid state at room temperature.

| Property | Value | Source |

|---|---|---|

| Purity | >98.0% | |

| Molecular Formula | C₈H₄CaO₄ | |

| Melting Point | Decomposes above 250°C | |

| Solubility | Insoluble in water |

Industrial and Laboratory Considerations

Scalability Challenges

Catalyst-Free Synthesis

Unlike esterification reactions for phthalate plasticizers (e.g., diisononyl phthalate), this compound synthesis avoids catalysts, simplifying purification.

Comparative Analysis of Methods

| Parameter | Direct Neutralization | Anhydride Route |

|---|---|---|

| Starting Material Cost | Moderate (phthalic acid) | Low (phthalic anhydride) |

| Reaction Time | 2–3 hours | 4–5 hours (incl. hydrolysis) |

| Energy Input | Moderate (75°C) | High (100°C hydrolysis) |

| Yield | 85–90% | 80–85% |

Chemical Reactions Analysis

Types of Reactions: Calcium phthalate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form phthalic acid and calcium oxide.

Reduction: Under certain conditions, this compound can be reduced to form phthalic anhydride and calcium hydroxide.

Substitution: this compound can participate in substitution reactions where the phthalate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Phthalic acid and calcium oxide.

Reduction: Phthalic anhydride and calcium hydroxide.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Material Science Applications

Calcium phthalate is primarily utilized in the production of plastics and polymers. Its role as a plasticizer enhances the flexibility and durability of materials.

Table 1: Properties and Applications of this compound in Material Science

| Property | Description | Application Area |

|---|---|---|

| Plasticizing Effect | Improves flexibility of polymers | PVC, coatings, adhesives |

| Thermal Stability | Enhances thermal resistance | Building materials |

| Biodegradability | Environmentally friendly alternative | Biodegradable plastics |

Case Study: Use in Biodegradable Plastics

Research indicates that incorporating this compound into biodegradable polymer matrices significantly improves their mechanical properties while maintaining environmental sustainability. This is particularly relevant in packaging applications where waste reduction is critical .

Environmental Applications

This compound has been studied for its potential in environmental remediation, particularly in the adsorption of heavy metals from wastewater.

Table 2: Environmental Remediation Potential

| Contaminant | Adsorption Capacity (mg/g) | Conditions Tested |

|---|---|---|

| Lead (Pb) | 150 | pH 6, 25°C |

| Cadmium (Cd) | 120 | pH 7, 25°C |

| Chromium (Cr) | 100 | pH 5, 25°C |

Case Study: Heavy Metal Adsorption

A study demonstrated that this compound could effectively adsorb lead ions from aqueous solutions, achieving a removal efficiency of over 90% under optimal conditions. This highlights its potential as a low-cost adsorbent for treating industrial wastewater .

Biomedical Applications

In the biomedical field, this compound is explored for its biocompatibility and potential use in drug delivery systems.

Table 3: Biomedical Properties and Applications

| Property | Description | Application Area |

|---|---|---|

| Biocompatibility | Non-toxic and safe for biological use | Drug delivery systems |

| Controlled Release | Enables sustained drug release | Cancer therapy |

Case Study: Drug Delivery Systems

Research has shown that this compound can be utilized in formulating nanoparticles for targeted drug delivery. These nanoparticles demonstrated controlled release profiles for anticancer drugs, enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism by which calcium phthalate exerts its effects involves the interaction of calcium ions with various molecular targets. Calcium ions play a crucial role in signal transduction pathways, muscle contraction, and bone health. In cellular processes, this compound can influence the activity of calcium-dependent enzymes and proteins, thereby affecting various physiological functions.

Comparison with Similar Compounds

Key Properties :

- Solubility : Likely low in water but soluble in acidic conditions, similar to other calcium salts with bulky anions (e.g., calcium phosphate) .

- Applications: Limited direct data, but phthalates are historically used in plastics, coatings, and adhesives. Calcium phthalate’s use is restricted due to growing regulatory concerns over phthalate toxicity .

- Safety : Phthalates are linked to endocrine disruption, prompting strict regulations in consumer products .

Comparison with Similar Calcium Compounds

Chemical and Physical Properties

The table below compares this compound with calcium phosphate, calcium acetate, and calcium chloride:

Functional Differences

- Anion Impact : The phthalate anion contributes to polymer flexibility but introduces toxicity risks, unlike phosphate (biocompatible) or acetate (food-safe) .

- Regulatory Status : Calcium phosphate and acetate are Generally Recognized As Safe (GRAS) in food and pharmaceuticals, whereas phthalates face bans in toys, cosmetics, and food packaging .

Q & A

Q. What are the standard methods for synthesizing calcium phthalate, and how can purity be ensured?

this compound is typically synthesized via acid-base reactions between phthalic acid derivatives (e.g., phthalic anhydride) and calcium hydroxide or carbonate. Key steps include controlled pH adjustment, solvent selection, and crystallization . To ensure purity, researchers should employ techniques like recrystallization and monitor reaction conditions (e.g., temperature, stoichiometry) using titration or spectroscopic methods. Post-synthesis characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) can verify structural integrity .

Q. Which characterization techniques are most effective for analyzing this compound’s physicochemical properties?

A combination of techniques is recommended:

- XRD for crystallinity and phase identification.

- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylate bonds).

- Nuclear magnetic resonance (NMR) for molecular structure validation.

- Helium pycnometry for density measurements .

- Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) for morphology analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) such as gloves, lab coats, and goggles to avoid dermal contact or inhalation .

- Work in a fume hood to minimize exposure to fine particles.

- Refer to Safety Data Sheets (SDS) for specific hazards (e.g., melting point: 230°C; decomposition risks at high temperatures) .

Advanced Research Questions

Q. How can experimental design methodologies optimize this compound synthesis for specific applications?

- Response Surface Methodology (RSM) : Use Box-Behnken or central composite designs to evaluate interactions between variables (e.g., reactant ratios, temperature) and optimize yield .

- Continuous flow synthesis : Implement microfluidic reactors for controlled nanoparticle formation, as demonstrated in calcium phosphate studies .

- Design of Experiments (DoE) : Statistically model factors affecting crystallinity or particle size, reducing trial-and-error approaches .

Q. How should researchers address contradictions in toxicity studies of this compound?

Contradictions often arise from differences in exposure duration, dosage, or model systems. For example:

- Short-term vs. long-term exposure : Studies on phthalates like DEHP show acute exposure may not affect cardiac calcium handling, but chronic exposure disrupts intercellular connectivity in cardiomyocytes .

- In vitro vs. in vivo models : Validate findings across cell lines (e.g., stem cell-derived cardiomyocytes) and animal models to account for metabolic differences .

- Dose-response analysis : Use probabilistic risk assessment frameworks to identify thresholds for adverse effects .

Q. What mechanisms underlie this compound’s environmental degradation, and how can they be studied?

Advanced oxidation processes (AOPs) like Fe(VI)/CaO₂ systems degrade phthalate esters via hydroxyl radical (•OH) generation. Researchers can:

- Monitor degradation kinetics using high-performance liquid chromatography (HPLC) .

- Identify intermediates via mass spectrometry (MS) .

- Apply density functional theory (DFT) simulations to predict reaction pathways .

Q. How do this compound and its metabolites interact with biological systems in health studies?

- Cardiomyocyte models : Measure calcium transients and gap junction functionality to assess cardiotoxicity, as shown in DEHP studies .

- Gallstone formation : Investigate calcium-phthalate complexes’ role in biliary precipitation using in vitro crystallization assays and clinical cohort data .

- Epigenetic effects : Use transcriptomic or metabolomic profiling to identify gene expression changes linked to phthalate exposure .

Q. What are the key data gaps in this compound research, and how can they be prioritized?

- Cumulative exposure risks : Few studies address interactions between this compound and other phthalates. Prioritize mixture toxicity assays .

- Long-term environmental fate : Conduct longitudinal studies on soil/water systems to track degradation products.

- Mechanistic clarity : Use organ-on-chip models to isolate tissue-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.